6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The compound is characterized by a fused thieno and pyrimidine ring system, which contributes to its chemical properties and biological effects.
The compound can be synthesized through various methods, primarily involving the cyclization of thiophene derivatives. Its structural formula is represented as , and it has a CAS number of 1273578-08-7. It is available from suppliers such as VWR and Matrix Scientific, indicating its relevance in research and development contexts .
6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is classified under organic compounds, specifically within the categories of heterocycles and nitrogen-containing compounds. Its structure allows it to interact with biological systems, making it a candidate for pharmaceutical applications.
The synthesis of 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one typically involves:
The reaction conditions can vary significantly based on the substituents on the thiophene ring and the desired purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
The molecular structure of 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one features a bicyclic system composed of a thiophene ring fused with a pyrimidine ring. The methyl group at position 6 contributes to its unique chemical behavior.
6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one participates in various chemical reactions typical for heterocycles:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. Reaction mechanisms often involve nucleophilic attack at electrophilic centers within the molecule.
The mechanism of action for 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is primarily studied in the context of its biological activity:
Research indicates that derivatives of thienopyrimidine compounds exhibit significant activity against certain biological targets, including glutamate receptors .
Relevant data from studies indicate that this compound exhibits irritant properties upon contact with skin or mucous membranes .
6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one has potential applications in:
Research continues to evaluate its efficacy and safety profile in various biological systems, contributing to its potential as a valuable compound in drug discovery initiatives .
The synthesis of 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one relies heavily on cyclocondensation reactions using functionalized aminothiophene building blocks. Ethyl 2-amino-4-methylthiophene-3-carboxylate serves as the principal precursor, where the ester group provides the electrophilic center for ring closure. Treatment with formamide at elevated temperatures (150-180°C) facilitates direct cyclization to yield the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core in 76-97% yield [1]. Alternative approaches employ formic acid or combined formamide/ammonium formate systems under milder conditions (90-120°C), particularly when electron-donating groups like methoxy substituents are present, which reduce reaction yields due to electronic effects [1].
For analogs bearing substituents at the C2 position, 3-cyanothiophene acetamides undergo cyclization in alkaline hydrogen peroxide to introduce methyl groups, while trichloroacetamide derivatives require polyphosphoric acid catalysis to afford 2-trichloromethyl variants in >90% yield [1]. Nitrile-based cyclization strategies demonstrate broader applicability: reactions with cyanoalkyl derivatives in acidic 1,4-dioxane at 90°C install chloromethyl or sulfonamide groups at C2, though sulfonamide incorporation suffers from lower yields (20-34%) due to competitive hydrolysis [1].
Table 1: Cyclocondensation Approaches for Thienopyrimidinone Synthesis
Precursor | Cyclizing Agent | Conditions | Product | Yield (%) |
---|---|---|---|---|
Ethyl 2-amino-4-methylthiophene-3-carboxylate | Formamide | 150-180°C, 3 h | 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | 76-97 |
3-Cyanothiophene acetamide | NaOH/H₂O₂ | RT, 2 h | 2-Methyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | 72 |
3-Cyanothiophene trichloroacetamide | H₃PO₄/PPA | 100°C, 4 h | 2-Trichloromethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | 90 |
2-Amino-3-carboxamide thiophene | Sulfonyl cyanamide K⁺ salts | Glacial AcOH, reflux | 2-Sulfonamido-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | 20-34 |
Thiourea and its derivatives provide efficient routes to 2-thioxo or 2-amino substituted thienopyrimidines, exploiting the dual nucleophilicity of sulfur and nitrogen atoms. Cyclocondensation of ethyl 2-amino-4-methylthiophene-3-carboxylate with potassium thiocyanate in acidic media (HCl/dioxane, reflux) yields 6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in 58% yield [1] [7]. Alternatively, direct reaction with thiourea under basic catalysis generates the same 2-thioxo scaffold, though yields vary significantly (40-88%) depending on solvent polarity and temperature [7].
The 2-thioxo group serves as a versatile handle for further functionalization. S-Alkylation with chloroacetamides or benzyl chlorides introduces antimicrobial pharmacophores while maintaining the core heterocycle’s planarity. Molecular docking confirms these derivatives exhibit high affinity for bacterial tRNA methyltransferase (TrmD), validating the thiourea cyclization pathway’s utility for generating biologically relevant analogs [8]. Notably, 2-thioxo-thieno[2,3-d]pyrimidin-4-ones exhibit tautomerism, existing predominantly as the thione tautomer in DMSO-d₆, evidenced by ¹H NMR signals at δ 12.49–12.84 ppm and ¹³C NMR resonances at 176-178 ppm [7].
Hydrazine hydrate (N₂H₄·H₂O) enables strategic modifications of the thienopyrimidinone scaffold, particularly through ring-opening/annulation sequences and hydrazide formation. Treatment of ethyl 6-methylthieno[2,3-d]pyrimidine-4-carboxylate with hydrazine hydrate in ethanol generates the corresponding carbohydrazide, which serves as a key intermediate for constructing fused heterocycles [2] [3]. Subsequent cyclization with carbon disulfide (CS₂) in alkaline medium affords 5-(6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-1,3,4-oxadiazole-2-thiols – scaffolds with demonstrated antimicrobial activity against Gram-negative pathogens [8].
Hydrazine-mediated reactions also facilitate regioselective substitutions at C4. Displacement of 4-chloro substituents by hydrazine yields 4-hydrazinyl derivatives, which can be condensed with aldehydes to form hydrazones. These hydrazones undergo oxidative cyclization using iodobenzene diacetate (IBD) to yield triazolothiadiazine fused systems, expanding molecular diversity while preserving the 6-methylthienopyrimidinone core [3]. The solvent-free version of this reaction enhances atom economy, reducing byproduct formation and purification complexity.
Regioselective bromination at C5 of the thienopyrimidinone core is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in chloroform. The reaction proceeds exclusively at the activated position adjacent to the thiophene sulfur, yielding 5-bromo-6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one without requiring protecting groups [6]. This halogenated intermediate serves as a coupling partner in Ullmann-type reactions, enabling C–N bond formation with nitrogen nucleophiles under copper catalysis.
Table 2: Regioselective Bromination and Ullmann Coupling Outcomes
Brominating Agent | Solvent | Temperature | Product | Yield (%) | Ullmann Coupling Partner | Coupling Product Yield (%) |
---|---|---|---|---|---|---|
Br₂ | AcOH | 80°C | 5-Bromo-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | 85 | Aniline | 5-(Phenylamino)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (78) |
NBS | CHCl₃ | Reflux | 5-Bromo-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | 92 | 4-Fluorobenzylamine | 5-(4-Fluorobenzylamino)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (81) |
NBS | DMF | 60°C | 5-Bromo-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | 88 | Piperidine | 5-(Piperidin-1-yl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (85) |
Copper(I) iodide (5-10 mol%) with 1,10-phenanthroline as a ligand in DMF at 110-130°C efficiently couples 5-bromo derivatives with aryl/alkyl amines, producing 5-amino substituted analogs in 78-85% yield [6]. This methodology installs diverse pharmacophores, including fluorinated benzyl groups and heterocyclic amines, which enhance binding to biological targets like folate receptors or bacterial enzymes. The electronic nature of the amine impacts reaction kinetics: electron-deficient anilines require longer reaction times (24-36 h) compared to aliphatic amines (12-18 h) due to reduced nucleophilicity [6].
Microwave irradiation dramatically enhances the efficiency of thienopyrimidinone synthesis by reducing reaction times from hours to minutes and improving yields by 15-30%. Cyclocondensation of aminothiophene carboxylates with formamide under microwave conditions (300 W, 140°C) completes in 10-15 minutes versus 3 hours conventionally, minimizing thermal decomposition [3]. Similarly, solvent-free approaches eliminate purification challenges associated with polar aprotic solvents: grinding 2-amino-4-methylthiophene-3-carbonitrile with urea or thiourea on solid supports like alumina (Al₂O₃) yields 4-imino or 2-thioxo derivatives in >90% purity after simple washing [5].
Key advantages of these methods include:
These optimized protocols facilitate rapid library generation for structure-activity relationship (SAR) studies. For example, microwave-assisted Ullmann coupling achieves complete conversion in 30 minutes versus 24 hours conventionally, enabling high-throughput exploration of C5-aminated analogs [3] [5].
Illustrated Synthesis Pathway
Step 1: Cyclocondensation Ethyl 2-amino-4-methylthiophene-3-carboxylate + Formamide → 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Step 2: Bromination 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one + NBS/CHCl₃ → 5-Bromo-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one Step 3: Ullmann Coupling 5-Bromo-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one + 4-Fluorobenzylamine/CuI/phenanthroline → 5-(4-Fluorobenzylamino)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Compound Name Index
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7